3,3',4,4'-Tetrabromodiphenyl ether

Description

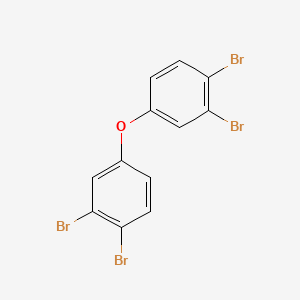

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLOWMCGZHYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877030 | |

| Record name | BDE-77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93703-48-1 | |

| Record name | 3,3′,4,4′-Tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093703481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding the Significance of BDE-77

An In-Depth Technical Guide to 3,3',4,4'-Tetrabromodiphenyl Ether (BDE-77)

3,3',4,4'-Tetrabromodiphenyl ether, commonly known as BDE-77, is a specific congener of the polybrominated diphenyl ethers (PBDEs). PBDEs are a class of organobromine compounds that have seen widespread use as additive flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics. As additive, rather than reactive, flame retardants, they are not chemically bound to the polymer matrix and can leach into the environment over time.[1]

BDE-77's chemical structure and properties contribute to its classification as a persistent organic pollutant (POP).[2] Its environmental persistence, potential for bioaccumulation in food chains, and suspected toxicological effects have made it a compound of significant concern for environmental and health scientists.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, environmental fate, toxicological mechanisms, analytical methodologies, and regulatory landscape of BDE-77, offering a critical resource for professionals working in environmental science, toxicology, and drug development.

Section 1: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior, toxicokinetics, and designing effective analytical strategies.

Chemical Identity

BDE-77 is structurally defined by a diphenyl ether core with four bromine atoms substituted at the 3, 3', 4, and 4' positions of the phenyl rings.

Caption: Chemical structure of BDE-77.

Core Properties

The key quantitative properties of BDE-77 are summarized in the table below. It is critical to note the significant discrepancies in reported melting points across different sources, which may be attributable to variations in sample purity or experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 93703-48-1 | |

| Molecular Formula | C₁₂H₆Br₄O | [5] |

| Molecular Weight | 485.79 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [No Source Found] |

| Melting Point | 99.2 °C | [No Source Found] |

| Vapor Pressure (at 25°C) | ~10⁻⁶ Pa (Estimated for tetra-BDEs) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, toluene, isooctane) | [No Source Found] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.2 (Computed) | [5] |

The high Log Kₒw value indicates strong lipophilicity, which is a primary driver for its bioaccumulation in the fatty tissues of organisms.[7] Its extremely low vapor pressure contributes to its persistence in soil and sediment, though it is still subject to long-range atmospheric transport.[6][8]

Section 2: Environmental Fate and Transport

The environmental behavior of BDE-77 is characterized by three key features: persistence, bioaccumulation, and long-range transport. These properties are why it is regulated as a POP under international conventions.[3]

-

Persistence: BDE-77 is highly resistant to degradation by biological and chemical processes, including hydrolysis, atmospheric oxidation, and photolysis.[9] Its environmental half-life is estimated to be in the range of months to years. [No Source Found]

-

Bioaccumulation & Biomagnification: Due to its high lipophilicity, BDE-77 readily partitions from the environment into the lipid-rich tissues of organisms.[4] This leads to its accumulation in individual organisms (bioaccumulation) and a compounding increase in concentration at successively higher trophic levels of the food chain (biomagnification).[7]

-

Long-Range Transport: Although BDE-77 has low volatility, it can adsorb to airborne particulate matter, allowing it to be transported over vast distances in the atmosphere.[8] This has led to its detection in remote ecosystems like the Arctic, far from its original sources. [No Source Found]

Proposed Biodegradation Pathway

While BDE-77 itself is highly persistent, studies on closely related congeners provide insight into potential microbial degradation mechanisms. Research on the aerobic biodegradation of pentabromodiphenyl ether (BDE-99) by Pseudomonas asplenii has shown a pathway involving sequential debromination followed by cleavage of the ether bond.[10] This process reduces the molecule's toxicity and persistence.

Caption: Proposed aerobic degradation pathway for PBDEs based on BDE-99 studies.[10]

Section 3: Toxicological Profile and Mechanisms

The toxicity of BDE-77 and other PBDEs is a subject of intensive research. The primary concerns relate to aquatic toxicity and endocrine disruption.

Hazards and GHS Classification

According to GHS classifications, tetrabromodiphenyl ether is considered:

-

Very toxic to aquatic life [11]

-

Very toxic to aquatic life with long-lasting effects [11]

-

Causes damage to organs through prolonged or repeated exposure [11]

Mechanisms of Endocrine Disruption

One of the most significant toxicological concerns for PBDEs is their potential to act as endocrine-disrupting chemicals (EDCs).[12] EDCs can interfere with the body's hormonal systems in several ways. The primary mechanism involves mimicking or blocking the action of natural hormones, particularly steroid hormones like estrogen, at their corresponding receptors.[13][14]

Caption: General mechanisms of endocrine disruption by chemicals like BDE-77.[13]

Other Toxicological Mechanisms

Beyond endocrine disruption, research on BDE congeners points to other toxicity pathways. Studies on the structurally similar 3,3',4,4'-tetrabromobiphenyl suggest it is a potent inducer of aryl hydrocarbon hydroxylase (AHH), indicating interaction with the Aryl Hydrocarbon Receptor (AhR) pathway , which is a key regulator of xenobiotic metabolism and toxicity.[15] Furthermore, studies on the highly prevalent BDE-47 congener have identified several core cellular mechanisms of toxicity that are likely relevant to BDE-77:[2]

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses, leading to cellular damage.

-

DNA Damage: Direct or indirect damage to DNA, potentially leading to mutations.

-

Cellular Apoptosis: Programmed cell death triggered by cellular damage.

-

Metabolic Impairment: Disruption of normal metabolic processes within the cell.

Section 4: Analytical Methodologies

Accurate and sensitive detection of BDE-77 in environmental and biological matrices is crucial for exposure assessment and regulatory compliance. The gold standard for this analysis is high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as detailed in U.S. EPA Method 1614A .[16]

Experimental Protocol: Determination of BDE-77 in Soil/Sediment via EPA Method 1614A

This protocol provides a validated workflow for the quantification of BDE-77. The causality behind this multi-step process is to isolate the target analyte from a complex matrix, remove interfering compounds, and achieve highly specific and sensitive detection.

1. Sample Preparation and Extraction:

-

Objective: To efficiently extract BDE-77 from the solid matrix into a liquid solvent.

-

Protocol:

-

Homogenize a 10-gram (dry weight) sample of soil or sediment.

-

Spike the sample with a known amount of ¹³C-labeled BDE-77 surrogate standard. This is a critical self-validating step; the recovery of this standard will determine the efficiency of the entire extraction and cleanup process for that specific sample.

-

Extract the sample using a pressurized fluid extraction (PFE) system with a suitable solvent like hexane or a hexane/acetone mixture. PFE is chosen for its efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.

-

Concentrate the resulting extract to a small volume (approx. 1 mL) using a nitrogen evaporation system.

-

2. Extract Cleanup:

-

Objective: To remove co-extracted interfering compounds (e.g., lipids, humic acids) that can degrade analytical performance.

-

Protocol:

-

Pass the concentrated extract through a multi-layer silica gel column or a Florisil column.[16] Different layers of acid- or base-impregnated silica remove different classes of interferences.

-

For samples with high lipid content (e.g., biological tissues), an additional gel permeation chromatography (GPC) step may be required.[17]

-

Elute the column with hexane or a dichloromethane/hexane mixture.

-

Concentrate the cleaned extract and add a ¹³C-labeled internal standard just prior to analysis. This standard is used to quantify the native and surrogate standards.

-

3. Instrumental Analysis (HRGC/HRMS):

-

Objective: To separate BDE-77 from other PBDE congeners and detect it with high specificity and sensitivity.

-

Protocol:

-

Inject 1-2 µL of the final extract into the HRGC/HRMS system.

-

Gas Chromatography (GC): Use a capillary column (e.g., DB-5ms) with a temperature program designed to separate the target PBDE congeners. The non-polar nature of the column is ideal for separating these non-polar compounds based on their boiling points and structure.

-

Mass Spectrometry (MS): Operate the high-resolution mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the specific m/z values for native BDE-77 and its labeled surrogate. High resolution (≥10,000) is essential to eliminate isobaric interferences from other compounds in the matrix.

-

Quantification: Quantify the native BDE-77 concentration using the isotope dilution method, which relates the response of the native analyte to its known-concentration labeled surrogate. This method provides the most accurate quantification as it corrects for matrix effects and variations in instrument response.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. EU cracks down on toxic flame retardants in recycled goods | Generation Impact Global [generationimpact.global]

- 4. researchgate.net [researchgate.net]

- 5. 3,3',4,4'-Tetrabromodiphenyl ether | C12H6Br4O | CID 13283771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Read "Global Sources of Local Pollution: An Assessment of Long-Range Transport of Key Air Pollutants to and from the United States" at NAP.edu [nationalacademies.org]

- 9. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aerobic biodegradation pathways of pentabromobiphenyl ethers (BDE-99) and enhanced degradation in membrane bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrabromodiphenyl Ether | C12H6Br4O | CID 22833475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. support.endocrine.org [support.endocrine.org]

- 13. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. NEMI Method Summary - 1614 [nemi.gov]

The Environmental Odyssey of BDE-77: A Technical Guide to its Fate and Behavior

Foreword: Understanding the Legacy of a Persistent Pollutant

Polybrominated diphenyl ethers (PBDEs) represent a class of flame retardants that, while effective in preventing fire-related incidents, have left an indelible mark on our global environment. Among the numerous congeners, 2,2',4,4'-tetrabromodiphenyl ether (BDE-77) is of significant scientific interest due to its environmental prevalence and toxicological profile. This technical guide provides a comprehensive exploration of the environmental fate of BDE-77, offering researchers, scientists, and environmental professionals a detailed understanding of its journey through various environmental compartments. By delving into its physicochemical properties, degradation pathways, bioaccumulation potential, and transport mechanisms, we aim to equip the scientific community with the knowledge necessary to assess its risks and develop effective remediation strategies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally governed by its intrinsic physicochemical properties. For BDE-77, these properties dictate its partitioning between air, water, soil, and biota, and its susceptibility to various transformation processes.

Table 1: Physicochemical Properties of BDE-77

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₄O | |

| Molecular Weight | 485.79 g/mol | |

| CAS Number | 93703-48-1 | |

| Water Solubility | 6 µg/L | |

| Vapor Pressure | 5.09 x 10⁻⁷ mm Hg | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.8 - 7.3 (Estimated) | |

| Henry's Law Constant | 1.18 x 10⁻⁵ atm·m³/mol |

The extremely low water solubility and high octanol-water partition coefficient (Log Kₒw) of BDE-77 are critical determinants of its environmental behavior. These properties indicate a strong tendency for BDE-77 to partition from the aqueous phase into organic matrices such as soil organic matter, sediments, and the fatty tissues of living organisms. This hydrophobicity is a key factor driving its persistence and bioaccumulation. The low vapor pressure and moderate Henry's Law Constant suggest that while BDE-77 can volatilize into the atmosphere, it is more likely to be associated with particulate matter rather than existing in a purely gaseous state.

Environmental Persistence and Degradation: A Slow Disappearance

BDE-77 is recognized as a persistent organic pollutant (POP), meaning it resists degradation in the environment. However, it is not entirely inert. The primary degradation pathways for BDE-77 are microbial degradation and photodegradation, although these processes are generally slow.

Microbial Degradation: The Slow Work of Microbes

The biodegradation of PBDEs, including BDE-77, is a complex process primarily occurring under anaerobic conditions through reductive debromination.[1] This process involves the sequential removal of bromine atoms, leading to the formation of lower-brominated and potentially more toxic congeners.

While specific studies on the microbial degradation of BDE-77 are limited, research on similar congeners, such as PCB-77, provides valuable insights. Bacteria capable of degrading PCBs, often from genera like Pseudomonas, Rhodococcus, and Bacillus, have been identified.[2][3] These microorganisms can utilize the contaminant as a carbon source, either through mineralization (complete breakdown) or co-metabolism, where the presence of another substrate is necessary to induce the requisite enzymes.[2][3] The degradation of PCB-77 by strains of Pseudomonas aeruginosa, Brucella anthropi, and Priestia megaterium has been demonstrated, with degradation efficiencies influenced by factors such as pH, temperature, and the presence of co-metabolites like glucose.[2][3]

The enzymatic machinery responsible for the initial attack on the biphenyl structure often involves dioxygenase enzymes. However, the debromination step is crucial and can be a rate-limiting factor. The position of the bromine atoms on the diphenyl ether rings significantly influences the susceptibility to microbial attack.

Caption: Conceptual pathway for the microbial degradation of BDE-77.

Photodegradation: The Role of Sunlight

Photodegradation, or the breakdown of molecules by light, is another significant environmental fate process for BDE-77, particularly in aquatic systems and on surfaces exposed to sunlight. The primary mechanism of photodegradation for PBDEs is reductive debromination, similar to microbial degradation.[4] This process involves the absorption of ultraviolet (UV) radiation, which excites the molecule and can lead to the cleavage of carbon-bromine bonds.

Caption: Simplified photodegradation pathways for BDE-77.

Bioaccumulation and Trophic Transfer: Concentrating Up the Food Chain

The lipophilic nature of BDE-77 makes it highly prone to bioaccumulation, the process by which a substance builds up in an organism at a rate faster than it can be metabolized or excreted. This accumulation primarily occurs in the fatty tissues of organisms.

When organisms containing BDE-77 are consumed by others, the contaminant is transferred up the food chain, leading to biomagnification, where the concentration of the substance increases at successively higher trophic levels. This is a significant concern as top predators can accumulate dangerously high levels of these contaminants.

The potential for bioaccumulation and biomagnification is a hallmark of many persistent organic pollutants, including PBDEs. For these processes to occur, a pollutant must be long-lived, mobile, soluble in fats, and biologically active.

Caption: The process of bioaccumulation and biomagnification of BDE-77.

Environmental Transport: A Global Journey

The widespread detection of BDE-77 in various environmental matrices, including remote regions far from its original sources, highlights its capacity for long-range environmental transport. This transport occurs through several interconnected pathways.

Sorption to Soil and Sediment

Due to its hydrophobicity, BDE-77 strongly sorbs to soil and sediment particles. This process is a critical factor controlling its mobility in terrestrial and aquatic environments. The extent of sorption is largely dependent on the organic carbon content of the soil or sediment. The sorption process can be described by isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of the contaminant in the solid phase to its concentration in the aqueous phase at equilibrium.

-

Freundlich Isotherm: Generally used to describe adsorption on heterogeneous surfaces. The equation is: qₑ = Kբ * Cₑ^(1/n) where qₑ is the amount of contaminant adsorbed per unit mass of adsorbent, Cₑ is the equilibrium concentration of the contaminant in solution, and Kբ and n are Freundlich constants.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. The equation is: qₑ = (Qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) where Qₘ is the maximum adsorption capacity and Kₗ is the Langmuir constant related to the energy of adsorption.

Understanding the sorption behavior of BDE-77 is crucial for predicting its leaching potential into groundwater and its bioavailability to benthic organisms.

Atmospheric Transport and Deposition

While BDE-77 has a low vapor pressure, it can enter the atmosphere through volatilization from treated products and contaminated surfaces. In the atmosphere, it is predominantly associated with airborne particulate matter. This association allows for long-range atmospheric transport, facilitated by wind currents.

The removal of BDE-77 from the atmosphere occurs through wet and dry deposition.

-

Wet Deposition: The removal of particle-bound BDE-77 from the atmosphere by precipitation (rain, snow, etc.).

-

Dry Deposition: The gravitational settling of particulate matter and the direct transfer of gaseous BDE-77 to surfaces.

Atmospheric transport models, such as chemical transport models (CTMs), are used to simulate the movement and deposition of PBDEs on a regional and global scale.[1][8] These models incorporate data on emissions, meteorology, and chemical transformations to predict the environmental distribution of these pollutants.[9]

Analytical Methodologies: Detecting BDE-77 in the Environment

The accurate quantification of BDE-77 in complex environmental matrices is essential for assessing its distribution and fate. The standard analytical technique for the analysis of PBDEs is gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Analysis of BDE-77 in Sediment by GC-MS/MS

This protocol provides a generalized workflow for the determination of BDE-77 in sediment samples.

1. Sample Preparation and Extraction: a. Homogenize and freeze-dry the sediment sample to a constant weight. b. Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-BDE-77) to correct for matrix effects and analytical variability. c. Extract the sample using an appropriate technique, such as Soxhlet extraction with a suitable solvent (e.g., a mixture of hexane and dichloromethane or toluene).

2. Extract Cleanup: a. The crude extract will contain co-extracted interfering compounds that need to be removed. b. A multi-step cleanup procedure is typically employed, which may include: i. Gel Permeation Chromatography (GPC): To remove high molecular weight lipids. ii. Silica Gel or Florisil Column Chromatography: To separate the analytes from other organic compounds based on polarity. iii. Sulfur Removal: If elemental sulfur is present, it can be removed by treatment with activated copper.

3. Instrumental Analysis (GC-MS/MS): a. Concentrate the cleaned extract to a small volume and add a recovery (injection) standard. b. Inject a small aliquot of the final extract into the GC-MS/MS system. c. Gas Chromatography: i. Use a capillary column specifically designed for the analysis of persistent organic pollutants (e.g., a DB-5ms or equivalent). ii. Employ a temperature program that provides good separation of BDE-77 from other PBDE congeners and potential interferences. d. Mass Spectrometry (Tandem MS - MS/MS): i. Operate the mass spectrometer in a sensitive and selective mode, such as Multiple Reaction Monitoring (MRM). ii. Select specific precursor and product ion transitions for BDE-77 and the internal standard to ensure accurate identification and quantification.

4. Quantification: a. Generate a calibration curve using a series of standard solutions of known BDE-77 concentrations. b. Quantify the concentration of BDE-77 in the sample by comparing its response to the internal standard and the calibration curve.

Caption: Workflow for the analysis of BDE-77 in sediment by GC-MS/MS.

Conclusion and Future Perspectives

The environmental fate of BDE-77 is a multifaceted issue driven by its inherent chemical properties. Its persistence, hydrophobicity, and potential for long-range transport make it a global contaminant of concern. While degradation processes do occur, they are slow and can lead to the formation of other potentially harmful substances. The propensity of BDE-77 to bioaccumulate and biomagnify in food webs poses a significant risk to wildlife and human health.

Continued research is crucial to fully elucidate the specific microbial and photochemical degradation pathways of BDE-77 and to refine our understanding of its transport and deposition dynamics. The development of more effective and environmentally benign remediation technologies is also a critical area for future investigation. By advancing our scientific knowledge of BDE-77, we can better predict its environmental behavior, assess its risks, and work towards mitigating its impact on the global ecosystem.

References

-

Robrock, K. R., Korytar, P., & Alvarez-Cohen, L. (2008). Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 42(8), 2845–2852. [Link]

-

Mousavi, M., & Fatemi, M. H. (2016). Transient and spatial modeling and simulation of polybrominated diphenyl ethers reaction and transport in air, water and soil. Journal of the Taiwan Institute of Chemical Engineers, 65, 483-492. [Link]

-

Valenti-Quiroga, I., et al. (2021). Study of the Photodegradation of PBDEs in Water by UV-LED Technology. Molecules, 26(11), 3328. [Link]

-

Wang, H., et al. (2016). Aqueous photochemical degradation of BDE-153 in solutions with natural dissolved organic matter. Chemosphere, 155, 43-51. [Link]

-

Sustainability Directory. (2025). Microbial Degradation Pathways. [Link]

-

Wang, H., et al. (2016). Aqueous photochemical degradation of BDE-153 in solutions with natural dissolved organic matter. eScholarship, University of California. [Link]

-

Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. Stanford Research Inst., Menlo Park, Calif.[Link]

-

Liu, Y., et al. (2016). Aerobic Debromination of BDE-209 by Rhodococcus Sp. Coupled With Zerovalent iron/activated Carbon. Environmental Science and Pollution Research, 23(2), 1596-1604. [Link]

-

Sandhu, M., et al. (2022). PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. Frontiers in Microbiology, 13, 952374. [Link]

-

Zhang, Y., et al. (2021). Aerobic Degradation Characteristics and Mechanism of Decabromodiphenyl Ether (BDE-209) Using Complex Bacteria Communities. International Journal of Environmental Research and Public Health, 18(11), 5898. [Link]

-

Guelfo, J. L., et al. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations. Environmental Toxicology and Chemistry, 40(7), 1836-1863. [Link]

-

Vijayaraghavan, K., et al. (2007). Modeling of atmospheric nitrogen deposition to the Escambia Bay and watershed in the southeastern United States. 8th Conference on Atmospheric Chemistry. [Link]

-

Sandhu, M., et al. (2022). PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. Frontiers in Microbiology, 13. [Link]

-

Söderström, G., et al. (2004). Photolytic Debromination of Decabromodiphenyl Ether (BDE 209). Environmental Science & Technology, 38(1), 127-132. [Link]

-

La Guardia, M. J., Hale, R. C., & Harvey, E. (2007). Evidence of debromination of decabromodiphenyl ether (BDE-209) in biota from a wastewater receiving stream. Environmental science & technology, 41(19), 6693-6700. [Link]

-

McFarland, V. A., & Clarke, J. U. (1989). Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis. Environmental health perspectives, 81, 225–239. [Link]

-

Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137-158. [Link]

-

Tao, X., et al. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. International Journal of Environmental Research and Public Health, 19(7), 4305. [Link]

-

Holene, E., et al. (2000). Exposure to PCB 77 affects the maternal behavior of rats. Pharmacology, biochemistry, and behavior, 67(2), 341-347. [Link]

-

Bellucci, F., et al. (2020). Deposition processes over complex topographies: Experimental data meets atmospheric modeling. Science of The Total Environment, 744, 140974. [Link]

-

Aanderud, Z. T., et al. (2022). Sources of Atmospheric Dust Deposition on Utah Lake. BYU ScholarsArchive. [Link]

-

Shearer, C., et al. (2016). Quantifying expert consensus against the existence of a secret, large-scale atmospheric spraying program. Environmental Research Letters, 11(8), 084011. [Link]

-

Giardina, M., et al. (2018). Atmospheric dry deposition processes of particles on urban and suburban surfaces: Modelling and validation works. Environmental Modelling & Software, 104, 133-146. [Link]

Sources

- 1. superfund.berkeley.edu [superfund.berkeley.edu]

- 2. Frontiers | PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil [frontiersin.org]

- 3. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Photodegradation of PBDEs in Water by UV-LED Technology [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Aqueous photochemical degradation of BDE-153 in solutions with natural dissolved organic matter [escholarship.org]

- 8. Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of 3,3',4,4'-Tetrabromodiphenyl Ether (BDE-77)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a wide variety of consumer and industrial products. 3,3',4,4'-Tetrabromodiphenyl ether, also known as BDE-77, is a specific congener within this family. While not a major component of the commercial flame retardant mixtures, its presence in the environment and biota has prompted significant scientific interest. This technical guide provides a comprehensive overview of the discovery and the historical and contemporary synthesis of BDE-77. It is designed to offer researchers and scientists a detailed understanding of the chemical methodologies employed in its creation, the rationale behind these approaches, and the evolution of synthetic strategies.

Introduction: The Emergence of Polybrominated Diphenyl Ethers

The widespread use of plastics and other flammable materials in the mid-20th century created a pressing need for effective flame retardants. Polybrominated diphenyl ethers (PBDEs) emerged as a highly effective and economically viable solution. The commercial production of PBDEs began in the 1970s, with these compounds being physically mixed into polymers rather than chemically bonded. This additive nature, while simplifying manufacturing, has contributed to their environmental release over time.

The general structure of a PBDE consists of two phenyl rings linked by an ether bond, with a variable number of bromine atoms attached to the rings. There are 209 possible PBDE congeners, each differing in the number and position of the bromine atoms. Commercial PBDE products were typically mixtures of several congeners, with the most common being referred to as PentaBDE, OctaBDE, and DecaBDE. While 3,3',4,4'-tetrabromodiphenyl ether (BDE-77) was not a primary component of these commercial mixtures, its study is crucial for toxicological and environmental monitoring as a reference standard.

The Discovery and Early Identification of 3,3',4,4'-Tetrabromodiphenyl Ether

The "discovery" of 3,3',4,4'-tetrabromodiphenyl ether is not attributable to a single event but rather to the broader analytical efforts to characterize the composition of commercial PBDE mixtures and their environmental and biological fate. Early research on PBDEs focused on the major congeners present in the commercial flame retardant formulations. However, with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), researchers were able to identify and quantify a wider range of PBDE congeners in various matrices.

The identification of BDE-77 as a specific congener became important for several reasons:

-

Analytical Reference Standard: Pure BDE-77 is essential for the accurate identification and quantification of this congener in environmental and biological samples.

-

Toxicological Studies: Understanding the specific toxicity of individual congeners is critical for assessing the overall health risks associated with PBDE exposure.

-

Metabolic and Degradation Studies: BDE-77 can be a metabolite of higher brominated congeners or a degradation product in the environment.

While a definitive first report of the isolation or synthesis of BDE-77 is not readily apparent in the historical literature, its existence as a possible isomer was implicitly understood from the principles of aromatic chemistry. The need for pure analytical standards drove the development of specific synthetic methods for this and other individual PBDE congeners.

The Synthesis of 3,3',4,4'-Tetrabromodiphenyl Ether: A Historical Perspective and Modern Approaches

The synthesis of diaryl ethers, the core structure of PBDEs, has a long history in organic chemistry. The primary challenge in synthesizing a specific congener like BDE-77 lies in controlling the regioselectivity of the reactions to ensure the correct placement of the bromine atoms and the formation of the ether linkage. Two main historical strategies have been employed: the direct bromination of a diphenyl ether precursor and the construction of the ether linkage between two already brominated aromatic rings.

Direct Bromination Strategies

One of the earliest and most straightforward approaches to producing brominated diphenyl ethers is the direct electrophilic bromination of diphenyl ether.

Causality behind Experimental Choices:

-

Electrophilic Aromatic Substitution: The ether oxygen is an activating group, directing incoming electrophiles (in this case, bromine) to the ortho and para positions of the phenyl rings.

-

Lewis Acid Catalysis: A Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically used to polarize the bromine molecule, making it a more potent electrophile and increasing the reaction rate.

-

Solvent: A non-polar, inert solvent like carbon disulfide (CS₂) or a halogenated solvent is often used to dissolve the reactants and control the reaction temperature.

Historical Protocol for Bromination of Diphenyl Ether:

While this method is effective for producing mixtures of brominated diphenyl ethers, it offers poor regioselectivity for a specific congener like BDE-77. The bromination of unsubstituted diphenyl ether would lead to a complex mixture of mono-, di-, tri-, and tetrabrominated isomers, with the para and ortho positions being preferentially substituted. Achieving a high yield of the 3,3',4,4'-isomer through this method is practically impossible due to the directing effects of the ether linkage and the already substituted bromine atoms.

A more targeted approach would involve the bromination of a pre-brominated diphenyl ether. For instance, the bromination of 3,3'-dibromodiphenyl ether could potentially yield BDE-77. However, this still presents challenges in controlling the position of the incoming bromine atoms.

Experimental Workflow: Direct Bromination

Caption: General workflow for the synthesis of PBDEs via direct bromination.

Ullmann Condensation: A Cornerstone in Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic and highly effective method for the synthesis of diaryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of BDE-77, this would typically involve the reaction of a dibromophenol with a tribromobenzene derivative or a similar coupling strategy.

Causality behind Experimental Choices:

-

Nucleophilic Aromatic Substitution: The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. The phenoxide acts as the nucleophile, displacing the halide on the other aromatic ring.

-

Copper Catalyst: Copper, often in the form of copper powder, copper(I) oxide (Cu₂O), or copper(I) bromide (CuBr), is essential for the reaction. The copper facilitates the coupling by forming an organocopper intermediate.

-

Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

High Temperatures: Traditional Ullmann condensations often require high temperatures (typically 150-250 °C) to proceed at a reasonable rate.

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or pyridine are commonly used.

Synthetic Route to BDE-77 via Ullmann Condensation:

A plausible and regioselective route to BDE-77 using the Ullmann condensation involves the coupling of 3,4-dibromophenol with 1,2,4-tribromobenzene.

Experimental Protocol: Ullmann Synthesis of 3,3',4,4'-Tetrabromodiphenyl Ether

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dibromophenol (1.0 eq), 1,2,4-tribromobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

-

Solvent Addition: Add a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 153 °C for DMF) and maintain the temperature for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3,3',4,4'-tetrabromodiphenyl ether.

Reaction Visualization: Ullmann Condensation

Caption: Key components for the Ullmann synthesis of BDE-77.

Modern Synthetic Advancements: The Use of Diaryliodonium Salts

In recent years, the use of diaryliodonium salts has emerged as a powerful and milder alternative to the classical Ullmann condensation for the synthesis of diaryl ethers. This method often proceeds at lower temperatures and with higher yields.

Causality behind Experimental Choices:

-

Hypervalent Iodine Reagents: Diaryliodonium salts are hypervalent iodine compounds that act as excellent electrophilic arylating agents.

-

Copper Catalysis: Similar to the Ullmann reaction, copper catalysts are often employed to facilitate the coupling.

-

Milder Conditions: These reactions can often be carried out at or near room temperature, which is a significant advantage over the high temperatures required for the traditional Ullmann condensation.

-

Improved Yields and Selectivity: The use of diaryliodonium salts can lead to higher yields and cleaner reactions with fewer side products.

Synthetic Route to BDE-77 via Diaryliodonium Salts:

The synthesis of BDE-77 using this method would involve the preparation of a diaryliodonium salt containing one of the desired brominated phenyl rings, followed by its reaction with the other brominated phenoxide. For example, (3,4-dibromophenyl)(phenyl)iodonium triflate could be reacted with 3,4-dibromophenol in the presence of a copper catalyst and a base.

Experimental Protocol: Diaryliodonium Salt Synthesis of 3,3',4,4'-Tetrabromodiphenyl Ether

-

Diaryliodonium Salt Synthesis: Prepare the appropriate diaryliodonium salt, for example, by reacting an iodoarene with an arene in the presence of an oxidizing agent and a strong acid.

-

Coupling Reaction: In a reaction vessel, dissolve the diaryliodonium salt (1.0 eq) and 3,4-dibromophenol (1.2 eq) in a suitable solvent such as dichloromethane or toluene.

-

Catalyst and Base Addition: Add a copper catalyst, such as copper(I) iodide (CuI), and a base, such as cesium carbonate (Cs₂CO₃).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation to isolate the pure BDE-77.

Quantitative Data Summary

| Synthesis Method | Key Features | Typical Yields | Reaction Conditions |

| Direct Bromination | Simple, one-pot reaction. | Variable, generally low for a specific congener. | Low temperature, Lewis acid catalyst. |

| Ullmann Condensation | Good regioselectivity. | Moderate to good. | High temperature, copper catalyst, base. |

| Diaryliodonium Salts | High regioselectivity, milder conditions. | Good to excellent. | Room temperature to moderate heating, copper catalyst, base. |

Conclusion and Future Perspectives

The synthesis of 3,3',4,4'-tetrabromodiphenyl ether has evolved from the early, non-selective methods of direct bromination to the more controlled and efficient Ullmann condensation and modern diaryliodonium salt couplings. While the direct bromination of diphenyl ether is historically significant for the production of PBDE mixtures, the Ullmann condensation has been the workhorse for the targeted synthesis of specific congeners like BDE-77 for research purposes. The advent of diaryliodonium salt chemistry represents a significant advancement, offering milder reaction conditions and often improved yields.

For researchers and scientists in drug development and toxicology, a thorough understanding of these synthetic routes is crucial. It allows for the preparation of high-purity analytical standards, the development of isotopically labeled internal standards for metabolic studies, and the synthesis of potential metabolites and related compounds for further investigation. The principles outlined in this guide provide a solid foundation for the rational design and execution of syntheses for BDE-77 and other polybrominated diphenyl ethers.

References

- Ullmann, F., & Stein, A. (1905). Ueber eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-623.

- Sawyer, T., et al. (2008). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere, 73(8), 1333-1338.

-

PubChem. (n.d.). 3,3',4,4'-Tetrabromodiphenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1989). Process for producing 4,4'-dibromodiphenyl ether.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Olofsson, B. (2009). Diaryliodonium Salts in Organic Synthesis. KTH Royal Institute of Technology. Retrieved from [Link]

-

World Health Organization. (1994). Environmental Health Criteria 162: Brominated Diphenyl Ethers. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2010). An Exposure Assessment of Polybrominated Diphenyl Ethers. Retrieved from [Link]

Introduction: The Persistent Threat of BDE-77

An In-depth Technical Guide to the Human Cellular Toxicity of 2,2',4,4',5-pentabromodiphenyl ether (BDE-77)

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) extensively used as flame retardants in a wide array of consumer and industrial products, including electronics, furniture, and textiles. Their additive application, rather than covalent bonding, facilitates their leaching into the environment, leading to widespread contamination and human exposure. 2,2',4,4',5-pentabromodiphenyl ether (BDE-77) is a significant congener within commercial PBDE mixtures like DE-71.[1] Due to its lipophilic nature and resistance to degradation, BDE-77 bioaccumulates in adipose tissue and can be detected in human blood, breast milk, and various tissues. Growing evidence links PBDE exposure to a range of adverse health effects, particularly concerning developmental neurotoxicity, endocrine disruption, and potential carcinogenicity. This guide provides a detailed examination of the core molecular and cellular mechanisms underpinning BDE-77's toxicity in humans, designed for researchers and toxicologists in academia and industry.

Toxicokinetics: A Primer on Bioavailability and Distribution

Understanding the toxicodynamics of BDE-77 begins with its toxicokinetics—the journey of the compound through the body.[2] Following exposure (primarily through ingestion of contaminated dust and food), BDE-77 is absorbed from the gastrointestinal tract. Its lipophilicity dictates its distribution, favoring accumulation in fat-rich tissues. Metabolism of BDE-77 is slow and primarily occurs in the liver, involving hydroxylation and debromination reactions mediated by cytochrome P450 enzymes. These metabolic processes can, paradoxically, sometimes create more toxic or reactive intermediates. Elimination is slow, contributing to its long biological half-life and persistent body burden. The study of these absorption, distribution, metabolism, and excretion (ADME) processes is crucial for relating external exposure levels to internal systemic doses that drive toxicity.[3][4]

Core Mechanisms of BDE-77 Cellular Toxicity

The toxicity of BDE-77 is not mediated by a single event but rather by a cascade of interconnected molecular perturbations. The primary mechanisms identified through extensive in vitro and in vivo research are detailed below.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A unifying mechanism across many environmental toxicants, including BDE-77, is the induction of oxidative stress.[5] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems.[6]

-

ROS Generation: BDE-77 has been shown to increase the intracellular production of ROS.[7] This is believed to occur primarily through the disruption of the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide anions (O₂⁻).[8] NADPH oxidase (NOX) enzymes, located on the cell membrane, are another potential source of ROS generation upon BDE-77 exposure.[9]

-

Depletion of Antioxidant Defenses: The surge in ROS depletes cellular antioxidants, most notably glutathione (GSH), the cell's primary non-enzymatic antioxidant. Studies using cells deficient in GSH have shown markedly increased sensitivity to PBDE toxicity, confirming the protective role of GSH.[7] BDE exposure can also suppress the Nrf2 pathway, a critical transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[10]

-

Mitochondrial Damage: Mitochondria are both a primary source and a primary target of BDE-77-induced ROS. Oxidative damage to mitochondrial membranes can lead to a decrease in the mitochondrial membrane potential (MMP), impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c, pushing the cell towards apoptosis.[6]

The cascade of events in BDE-77-induced oxidative stress is a critical initiating event that triggers downstream damage to lipids, proteins, and DNA.

Caption: BDE-77 induced oxidative stress pathway.

Genotoxicity and DNA Damage

Genotoxins are agents that damage the genetic material within a cell.[11][12] BDE-77 and its metabolites have demonstrated genotoxic potential, posing a risk of mutations and carcinogenesis.[10][13]

-

DNA Strand Breaks: The hydroxyl radicals (•OH) generated during oxidative stress are highly reactive and can directly attack the deoxyribose backbone of DNA, causing single-strand breaks (SSBs) and double-strand breaks (DSBs).[14] These breaks compromise the integrity of the genome.

-

Oxidative DNA Lesions: ROS can also oxidize DNA bases, with 8-oxo-2'-deoxyguanosine (8-oxodG) being one of the most common and mutagenic lesions.

-

DNA Damage Response (DDR): In response to this damage, cells activate complex DNA damage response (DDR) pathways.[15] Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated by DSBs and SSBs, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γH2AX), which serves as a crucial biomarker for DNA double-strand breaks.[10] This response aims to halt the cell cycle to allow for DNA repair. If the damage is too severe to be repaired, the DDR can trigger apoptosis.

Caption: BDE-77 induced DNA Damage Response (DDR) pathway.

Endocrine Disruption

Endocrine disrupting chemicals (EDCs) interfere with the body's hormonal systems.[16] BDE-77 is recognized as an EDC, with significant effects on estrogen and thyroid hormone signaling.[17]

-

Estrogenic Activity: BDE-77 can act as a xenoestrogen, mimicking the effects of endogenous estradiol. It can bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[18] This binding can trigger the transcription of estrogen-responsive genes, leading to inappropriate hormonal responses. Disruption can also occur through non-genomic pathways involving membrane-bound estrogen receptors (mERs), leading to rapid signaling events.[17][19]

-

Thyroid Hormone Disruption: PBDEs, including BDE-77, are structurally similar to thyroid hormones (T3 and T4). They can interfere with thyroid hormone homeostasis by competing with T4 for binding to the transport protein transthyretin (TTR) in the blood. This can lower circulating levels of free T4, which is critical for brain development, making this a key mechanism for developmental neurotoxicity.[20]

Neurotoxicity

The developing nervous system is uniquely vulnerable to BDE-77.[20]

-

Developmental Neurotoxicity: As mentioned, disruption of thyroid hormone signaling is a major contributor to developmental neurotoxicity.[20] Thyroid hormones are essential for neuronal migration, differentiation, and synaptogenesis.

-

Direct Neuronal Effects: Beyond endocrine disruption, BDE-77 can exert direct toxic effects on neural cells. In vitro studies have shown that it can induce apoptosis in neurons and astrocytes.[7] It may also interfere with neurotransmitter systems, such as the dopaminergic system, and inhibit the release of neuropeptides like vasopressin.[1][20] The underlying mechanism for this direct neurotoxicity is strongly linked to the induction of oxidative stress within the neural cells themselves.[7]

Apoptosis and Cell Cycle Dysregulation

The culmination of oxidative stress, DNA damage, and mitochondrial dysfunction is often cellular demise via apoptosis or necrosis.[6]

-

Induction of Apoptosis: BDE-77 activates the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[15]

-

Cell Cycle Arrest: The DNA damage response pathways activated by BDE-77 can lead to cell cycle arrest at key checkpoints (G1/S or G2/M).[15][21] This is a protective mechanism to prevent the replication of damaged DNA. However, prolonged arrest can also be a prelude to apoptosis. Key regulator proteins like p53 and p21 are often involved in this process.[22] The induction of apoptosis and cell cycle blockage are primary mechanisms of the cytotoxic effect.[23]

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental xenobiotics.[24][25] While dioxins are the most potent AhR ligands, some PBDEs or their metabolites may also interact with this pathway. AhR activation leads to its translocation to the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator) and initiates the transcription of genes containing Dioxin-Responsive Elements (DREs), including metabolic enzymes like CYP1A1.[24] Activation of AhR is known to modulate immune responses and can cross-talk with other signaling pathways, potentially contributing to the overall toxicological profile of BDE-77.[26][27]

Methodologies for Investigating BDE-77 Toxicity

Validating and exploring the mechanisms described above requires robust experimental protocols. The choice of in vitro models is critical for obtaining human-relevant data.[28][29][30][31]

Experimental Workflow for In Vitro Toxicity Assessment

Caption: General workflow for in vitro BDE-77 toxicity testing.

Protocol 1: Detection of Intracellular ROS using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Cell Seeding: Plate human cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

BDE-77 Exposure: Treat cells with various concentrations of BDE-77 (and appropriate vehicle controls) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., H₂O₂).

-

Dye Loading: Remove the treatment media and wash cells gently with warm phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS to remove excess dye. Add PBS to each well and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Causality Check: To confirm ROS as the causal agent for other endpoints, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) for 1 hour before BDE-77 exposure and repeat the primary toxicity assays.[32] A rescue from toxicity by NAC implicates oxidative stress.

Protocol 2: Assessment of DNA Damage via Comet Assay (Alkaline)

The Comet Assay, or single-cell gel electrophoresis, detects DNA strand breaks.

-

Cell Treatment & Harvesting: Expose cells in a 6-well plate to BDE-77. After exposure, wash cells with PBS and harvest via trypsinization. Resuspend cells in ice-cold PBS to achieve a concentration of ~1x10⁵ cells/mL.

-

Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify on ice.

-

Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to dissolve cell and nuclear membranes, leaving behind DNA "nucleoids."

-

DNA Unwinding & Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at low voltage (~25V) for 20-30 minutes.

-

Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization: Visualize the slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate away from the nucleoid, forming a "comet tail." Quantify the extent of DNA damage using specialized imaging software.

Protocol 3: Quantifying Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting: Treat cells with BDE-77 as desired. Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantitative Data Summary

| Compound | Cell Type | Endpoint | IC50 / Effect Concentration | Reference |

| DE-71 (mixture) | Mouse Hippocampal Neurons | Cytotoxicity | 2.2 µM (wild-type), 0.3 µM (GSH-deficient) | [7] |

| DE-71 (mixture) | Mouse Hippocampal Neurons | Apoptosis | 2.3 µM (wild-type), 0.4 µM (GSH-deficient) | [7] |

| BDE-209 | Mouse GC-2spd cells | Cytotoxicity | Significant LDH release at 8 and 32 µg/mL | [15] |

| BDE-209 | Mouse GC-2spd cells | DNA Damage | Increased DNA strand breaks at ≥ 2 µg/mL | [15] |

Note: Data for the specific BDE-77 congener is often embedded within studies of commercial mixtures like DE-71. The principles and mechanisms are largely conserved across similar congeners, with potency varying.

Conclusion and Future Directions

The toxicity of BDE-77 in humans is a multifactorial process initiated by its ability to induce profound oxidative stress. This primary insult triggers a cascade of deleterious downstream events, including direct damage to mitochondria, lipids, proteins, and DNA. The resulting genotoxicity activates cellular DNA damage responses, which can lead to cell cycle arrest and, if the damage is irreparable, programmed cell death. Concurrently, BDE-77's activity as an endocrine disruptor, particularly its interference with thyroid and estrogen signaling, underlies its potent developmental neurotoxicity.

Future research should focus on elucidating the toxic effects of the complex mixtures of PBDEs and their metabolites as they occur in human tissues, moving beyond single-congener exposures. Advanced techniques, such as high-throughput screening, transcriptomics, and epigenomics, will be invaluable in identifying novel toxicity pathways and sensitive biomarkers of exposure and effect. A deeper understanding of these mechanisms is paramount for accurate risk assessment and the development of strategies to mitigate the public health impact of these persistent environmental contaminants.

References

- Title: Cadmium and Cadmium/BDE (47 or 209)

- Title: Cell toxicity mechanism and biomarker - PMC Source: NIH URL

- Title: Agent Orange - Wikipedia Source: Wikipedia URL

- Title: Design of toxicokinetic studies - PubMed Source: PubMed URL

- Title: DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE)

- Title: Apoptosis, DNA Damage and Cell Proliferation Kit - BD Biosciences Source: BD Biosciences URL

- Title: Long-term exposure to PM2.

- Title: In vitro study of the intrinsic toxicity of synthetic surfaces to cells - PubMed Source: NIH URL

- Title: Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC Source: NIH URL

- Title: Activation of aryl hydrocarbon receptor (AhR)

- Title: Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC Source: NIH URL

- Title: Effects of Decabromodiphenyl Ether (BDE209)

- Title: Genotoxicity: damage to DNA and its consequences - PubMed Source: PubMed URL

- Title: (PDF)

- Title: Effects of Decabromodiphenyl Ether (BDE209)

- Title: Activation of Aryl Hydrocarbon Receptor (AhR)

- Title: Exposure to the Polybrominated Diphenyl Ether Mixture DE-71 Damages the Nigrostriatal Dopamine System - NIH Source: NIH URL

- Title: Toxicokinetics in Veterinary Toxicology | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Endocrine Disruption Through Membrane Estrogen Receptors and Novel Pathways Leading to Rapid Toxicological and Epigenetic Effects - ResearchGate Source: ResearchGate URL

- Title: Relative importance of apoptosis and cell cycle blockage in the synergistic effect of combined R115777 and imatinib treatment in BCR/ABL-positive cell lines - PubMed Source: PubMed URL

- Title: In vitro testing of basal cytotoxicity: Establishment of an adverse outcome pathway from chemical insult to cell death - PubMed Source: PubMed URL

- Source: anveshananational.

- Title: New approach methods for adult and developmental neurotoxicity - YouTube Source: YouTube URL

- Title: Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed Central Source: PubMed Central URL

- Title: The Aryl Hydrocarbon Receptor: Martin Leonard - YouTube Source: YouTube URL

- Title: Mechanistic Insight Into Genotoxicity Mediated DNA Damage: Fate of DNA - PubMed Source: PubMed URL

- Title: Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC Source: NIH URL

- Title: Toxic Environmental Pollutants Linked to Faster Aging and Health Risks in U.S.

- Title: Genotoxic substances can damage DNA. How does science help to keep them out of food?

- Title: BDE-209 induces male reproductive toxicity via cell cycle arrest and apoptosis mediated by DNA damage response signaling pathways - PubMed Source: PubMed URL

- Title: Acute Exposure to Bisphenol A Causes Oxidative Stress Induction with Mitochondrial Origin in Saccharomyces cerevisiae Cells - MDPI Source: MDPI URL

- Title: Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71)

- Title: Toxicokinetics OECD 417 - Altogen Labs Source: Altogen Labs URL

- Title: The Hidden Threat: Endocrine Disruptors & Environmental Estrogens Source: LinkedIn URL

- Title: Physiological activation of Aryl hydrocarbon receptor by food-derived ligands is essential for the efficacy of anti-PD1 therapy - PMC Source: NIH URL

- Title: Long-term occupational exposures on disability-free survival and mortality in older adults Source: Oxford Academic URL

- Title: In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a - bioRxiv Source: bioRxiv URL

- Title: Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence - PubMed Source: PubMed URL

- Title: Molecular Mechanisms of Environmental Metal Neurotoxicity: A Focus on the Interactions of Metals with Synapse Structure and Function - MDPI Source: MDPI URL

- Title: Endocrine disrupting chemicals explained | Breast Cancer UK - YouTube Source: YouTube URL

- Title: the behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models - PubMed Source: PubMed URL

- Source: spandidos-publications.

- Title: debio 0123, a selective, brain penetrant wee1 inhibitor in clinical development for patients with solid tumors - Debiopharm Source: Debiopharm URL

- Title: Susceptibility of older adults to health effects induced by ambient air pollutants regulated by the European Union and the United States | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Activation of the aryl hydrocarbon receptor inhibits neuropilin-1 upregulation on IL-2-responding CD4+ T cells - NIH Source: NIH URL

- Title: Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells Source: Nature URL

- Title: AH Biology 1.

Sources

- 1. Exposure to the Polybrominated Diphenyl Ether Mixture DE-71 Damages the Nigrostriatal Dopamine System: Role of Dopamine Handling in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. Design of toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Genotoxicity: damage to DNA and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Mechanistic Insight Into Genotoxicity Mediated DNA Damage: Fate of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BDE-209 induces male reproductive toxicity via cell cycle arrest and apoptosis mediated by DNA damage response signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thelivelhealthhub.com [thelivelhealthhub.com]

- 19. researchgate.net [researchgate.net]

- 20. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. debiopharm.com [debiopharm.com]

- 23. Relative importance of apoptosis and cell cycle blockage in the synergistic effect of combined R115777 and imatinib treatment in BCR/ABL-positive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Activation of aryl hydrocarbon receptor (AhR) leads to reciprocal epigenetic regulation of FoxP3 and IL-17 expression and amelioration of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activation of the aryl hydrocarbon receptor inhibits neuropilin-1 upregulation on IL-2-responding CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro study of the intrinsic toxicity of synthetic surfaces to cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. In vitro testing of basal cytotoxicity: Establishment of an adverse outcome pathway from chemical insult to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Effects of Decabromodiphenyl Ether (BDE209) Exposure on Toxicity and Oxidative Stress of Beas-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxicokinetics of 3,3',4,4'-Tetrabromodiphenyl Ether (BDE-77) in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4,4'-Tetrabromodiphenyl ether (BDE-77) is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants. Due to their persistence and bioaccumulative nature, understanding the toxicokinetics of these compounds is crucial for assessing their risk to human health.[1] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of BDE-77, synthesized from key studies in animal models. We will delve into the experimental methodologies, explain the causality behind the observed phenomena, and present quantitative data to offer a complete picture for the scientific community.

Introduction to BDE-77

Polybrominated diphenyl ethers (PBDEs) have been widely used as flame retardants in a variety of consumer products.[2] BDE-77 is a specific congener that, while not a primary component of commercial mixtures, is environmentally relevant and serves as an important subject for toxicological studies. Its chemical structure, characterized by four bromine atoms, gives it a high degree of lipophilicity, which dictates its behavior in biological systems. Understanding the toxicokinetics—how the body processes a substance—is fundamental to evaluating its potential toxicity and for extrapolating data from animal models to human risk assessment.[3]

Absorption

The entry of BDE-77 into the systemic circulation has been studied via multiple routes of exposure, primarily oral, which mimics the main route of human exposure through diet and dust ingestion.

-

Oral Absorption: Studies in rodents, such as rats and mice, are common for evaluating the oral bioavailability of BDE-77.[4][5] After oral administration, the lipophilic nature of BDE-77 allows for its absorption from the gastrointestinal tract. The presence of fats in the diet can enhance the absorption of BDE-77 and other lipophilic compounds.

-

Dermal and Inhalation Exposure: While less studied for BDE-77 specifically, data from other PBDEs suggest that dermal absorption is generally limited.[6] Inhalation may be a relevant route in specific occupational or environmental settings.

The choice of an animal model is critical; rodents are frequently used due to their well-understood physiology and the availability of established experimental protocols.[7]

Distribution

Once absorbed, BDE-77 is distributed throughout the body, with a strong tendency to accumulate in tissues with high lipid content.

-

Tissue Accumulation: Due to its lipophilicity, BDE-77 preferentially accumulates in adipose tissue.[6][8][9] Significant concentrations are also found in the liver, skin, and to a lesser extent, the brain and other organs.[6][9] The liver is a primary site of accumulation, not only due to its lipid content but also because it is the main organ for metabolism.[8]

-

Causality of Distribution: The high octanol-water partition coefficient (Kow) of BDE-77 drives its partitioning from the aqueous environment of the blood into the lipid-rich environments of adipose and other tissues. This sequestration in fat depots can lead to long-term retention and a prolonged biological half-life.

Table 1: Comparative Tissue Distribution of BDE Congeners in Mice (5 days post-exposure)

| BDE Congener | Adipose Tissue Conc. (ng/g) | Liver Conc. (ng/g) | Brain Conc. (ng/g) |

| BDE-47 | High | Moderate | Low |

| BDE-99 | Higher | Moderate | Low |

| BDE-100 | High | Moderate | Low |

| BDE-153 | Highest | High | Low |

Data synthesized from principles described in Staskal et al. (2005), illustrating that higher brominated congeners like BDE-153 show greater accumulation.[2]

Metabolism

The biotransformation of BDE-77 is a critical determinant of its toxicity and elimination. Metabolism primarily occurs in the liver and involves several enzymatic pathways.

-

Phase I Metabolism (Functionalization): The primary metabolic pathway for BDE-77 is hydroxylation, mediated by cytochrome P450 (CYP) enzymes. This process adds a hydroxyl (-OH) group to the diphenyl ether structure, creating hydroxylated PBDEs (OH-PBDEs). These metabolites are more polar than the parent compound.

-

Phase II Metabolism (Conjugation): The newly formed hydroxyl group can then be conjugated with endogenous molecules such as glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases).[10] This conjugation further increases the water solubility of the metabolites, facilitating their excretion.[10]

-

Debromination: Reductive debromination, the removal of bromine atoms, can also occur, leading to the formation of lower-brominated diphenyl ethers. This process can potentially alter the toxicological profile of the compound.

The rate and profile of metabolism can vary significantly between species, which is a key consideration when extrapolating animal data to humans.[11]

Caption: Metabolic pathway of BDE-77 in the liver.

Excretion

The elimination of BDE-77 and its metabolites from the body occurs through several routes.

-

Fecal Excretion: The primary route of excretion for BDE-77 and its metabolites is through the feces.[9] This includes unabsorbed parent compound as well as metabolites that have been secreted into the bile and then eliminated via the gastrointestinal tract. Biliary excretion of conjugated metabolites is a significant pathway.[9][10]

-